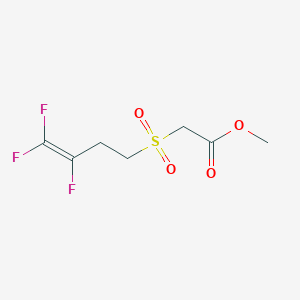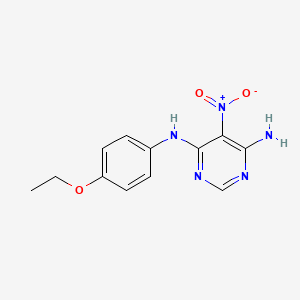![molecular formula C22H30ClNO2 B2852211 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217832-19-3](/img/structure/B2852211.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is an organic compound belonging to the class of biphenyl derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of Biphenyl Ether: The starting material, 4-hydroxybiphenyl, undergoes an etherification reaction with 3-chloropropanol in the presence of a base like potassium carbonate to form the biphenyl ether intermediate.
Amine Alkylation: The intermediate is then reacted with 2,6-dimethylpiperidine under basic conditions to achieve the alkylation at the nitrogen atom, forming the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods: Industrial production of this compound often involves the above steps on a larger scale with optimization for yield and purity. Common industrial practices include:
Use of continuous flow reactors to ensure efficient mixing and temperature control.
Implementation of purification techniques such as recrystallization and chromatography to achieve high-purity final products.
化学反応の分析
Types of Reactions: 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: In certain conditions, the biphenyl ether can be reduced to form different biphenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions at the nitrogen or ether oxygen positions.
Oxidation Reagents: Chromium trioxide (CrO3), Potassium permanganate (KMnO4)
Reduction Reagents: Lithium aluminum hydride (LiAlH4), Hydrogen (H2) with a palladium catalyst
Substitution Reagents: Alkyl halides, Acyl chlorides
Oxidation: Ketones, Aldehydes
Reduction: Various biphenyl derivatives
Substitution: N-alkylated or O-alkylated products
科学的研究の応用
Chemistry::
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex biphenyl derivatives used in organic chemistry research.
Biochemical Studies: It is used as a probe to study the biochemical pathways involving ether and amine functional groups.
Pharmaceutical Research: The compound's derivatives have shown potential in drug development for treating neurological disorders and cardiovascular diseases.
Catalysis: Used in the development of catalysts for organic synthesis due to its stable and reactive structure.
作用機序
The mechanism of action of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride largely depends on its application. For instance:
In Biological Systems: It interacts with specific receptors or enzymes, modulating their activity through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine moiety often interacts with neurotransmitter receptors.
In Chemical Reactions: The biphenyl structure provides a rigid framework that can stabilize reactive intermediates, aiding in catalytic processes.
類似化合物との比較
Comparison with Other Biphenyl Derivatives::
1-([1,1'-Biphenyl]-2-yloxy)propan-2-ol: Has similar chemical properties but different reactivity due to the position of the ether linkage.
4-([1,1'-Biphenyl]-4-yl)butan-2-ol: Shares a similar structural backbone but with a different alkyl chain length, affecting its solubility and reactivity.
The presence of the 2,6-dimethylpiperidin-1-yl group provides distinct steric and electronic effects, making 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride unique in its interactions and applications.
1-([1,1'-Biphenyl]-2-yloxy)propan-2-ol
4-([1,1'-Biphenyl]-4-yl)butan-2-ol
1-(4-Bromophenoxy)-2-propanol
特性
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-17-7-6-8-18(2)23(17)15-21(24)16-25-22-13-11-20(12-14-22)19-9-4-3-5-10-19;/h3-5,9-14,17-18,21,24H,6-8,15-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOROGJBJNPPMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2852129.png)
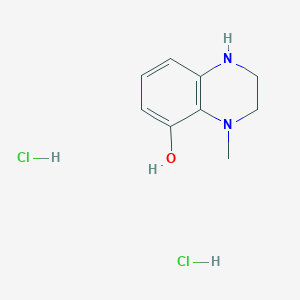
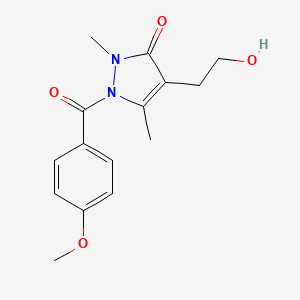
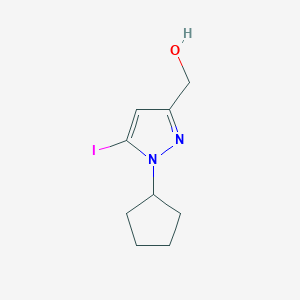
![Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2852137.png)
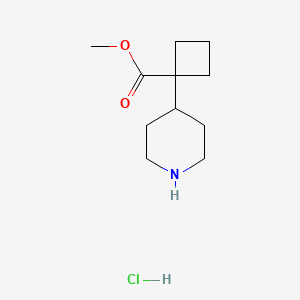
![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2852140.png)
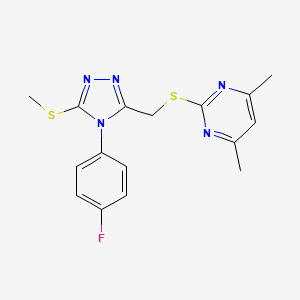
![6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B2852143.png)
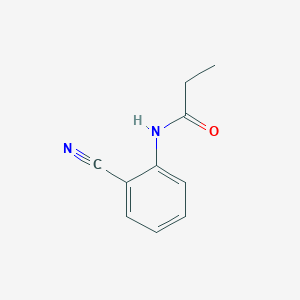
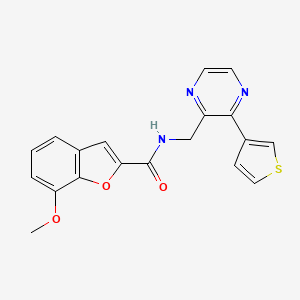
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2852146.png)
